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molecular formula C15H13ClN2O3 B8363801 6-Chloro-2-[(N-phenylamino)acetamido]benzoic Acid

6-Chloro-2-[(N-phenylamino)acetamido]benzoic Acid

Cat. No. B8363801
M. Wt: 304.73 g/mol
InChI Key: DSQCWGNZXBFADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925647

Procedure details

A solution of 6-chloro-2-(bromoacetamido)benzoic acid from Example 42 (7 g, 0.024 mol), aniline (5.6 g, 6 mL, 250 mol %) and DMF (40 mL) was heated at 100° C. for 5 h. The reaction mixture was cooled to rt, poured onto ice and the resulting crystalline product was solubilized by adding 5% KOH (70 mL, pH=9). The resulting milky homogenous solution was extracted with CH2Cl2 (3×100 mL), and the aqueous layer was acidified to pH=3 with 5% HBr and extracted with EtOAc (4×100 mL). Combined EtOAc washings were dried and concentrated. Recrystallization of the resulting solid from EtOAc/Hex, afforded 6 g (82%) of the title compound as white crystals, 176-178.2° C.; 1H NMR (DMSO-d6) δ 9.93 (s, 1H, COOH), 7.97 (d, 1H, J=8), 7.42 (t, 1H, J=8), 7.30 (d, 1H, J=7.6), 7.12 (t, 2H, J=7.2), 6.65 (t, 3H, J=7.2), 3.82 (s, 2H); 13C NMR (DMSO-d6) δ 170.19, 166.30, 148.15, 136.56, 131.12, 130.53, 128.98, 125.51, 121.39, 117.23, 112.71, 48.13; MS (EI, m/z) 304 (M+)
Name
6-chloro-2-(bromoacetamido)benzoic acid
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([NH:11][C:12](=[O:15])[CH2:13]Br)[CH:5]=[CH:4][CH:3]=1.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CN(C=O)C>[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([NH:11][C:12](=[O:15])[CH2:13][NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
6-chloro-2-(bromoacetamido)benzoic acid
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C(=O)O)NC(CBr)=O
Name
Quantity
6 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting milky homogenous solution was extracted with CH2Cl2 (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined EtOAc washings were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting solid from EtOAc/Hex

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=C1C(=O)O)NC(CNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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